A2-Iso5-2DC18

Description

Propriétés

Formule moléculaire |

C47H87N3O2 |

|---|---|

Poids moléculaire |

726.2 g/mol |

Nom IUPAC |

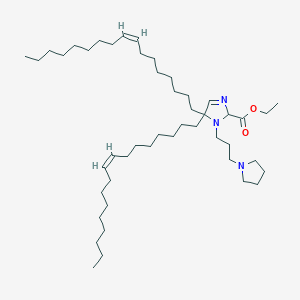

ethyl 5,5-bis[(Z)-heptadec-8-enyl]-1-(3-pyrrolidin-1-ylpropyl)-2H-imidazole-2-carboxylate |

InChI |

InChI=1S/C47H87N3O2/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38-47(39-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2)44-48-45(46(51)52-6-3)50(47)43-37-42-49-40-35-36-41-49/h19-22,44-45H,4-18,23-43H2,1-3H3/b21-19-,22-20- |

Clé InChI |

WMYPEEPUVOTFJU-WRBBJXAJSA-N |

SMILES isomérique |

CCCCCCCC/C=C\CCCCCCCC1(N(C(N=C1)C(=O)OCC)CCCN2CCCC2)CCCCCCC/C=C\CCCCCCCC |

SMILES canonique |

CCCCCCCCC=CCCCCCCCC1(C=NC(N1CCCN2CCCC2)C(=O)OCC)CCCCCCCC=CCCCCCCCC |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to A2-Iso5-2DC18: A Potent Dihydroimidazole-Linked Lipid for mRNA Delivery and Cancer Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

A2-Iso5-2DC18 is a novel, ionizable lipid that has demonstrated significant potential as a vehicle for messenger RNA (mRNA) delivery. Its unique dihydroimidazole-linked structure contributes to its efficacy in encapsulating and delivering mRNA payloads to target cells, particularly for applications in cancer vaccines and immunotherapy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, along with detailed experimental protocols and an exploration of its mechanism of action.

Chemical Structure and Properties

This compound is a dihydroimidazole-linked lipid. Its general structure consists of a cyclic amine head group, a dihydroimidazole (B8729859) linker, and an unsaturated lipid tail. The specific arrangement of these components contributes to its ability to form lipid nanoparticles (LNPs) that can efficiently encapsulate and protect mRNA.

Chemical Name: (This information is not publicly available) CAS Number: 2412492-07-8[1]

While a definitive 2D structure is not publicly available, its classification as a dihydroimidazole-linked lipid suggests a core structure synthesized through a multi-component reaction involving an amine, an isocyanide, and an alkyl ketone. The "A2" likely refers to the specific amine, "Iso5" to the isocyanide component, and "2DC18" to the ketone with an 18-carbon unsaturated tail.

Physicochemical Properties of this compound Lipid Nanoparticles

The formulation of this compound into Lipid Nanoparticles (LNPs) is crucial for its function as an mRNA delivery vehicle. These LNPs are typically composed of the ionizable lipid (this compound), a phospholipid (e.g., DOPE), cholesterol, and a PEGylated lipid. The physicochemical characteristics of these LNPs are critical for their stability, biodistribution, and transfection efficiency.

| Parameter | Value | Reference |

| Particle Size (Hydrodynamic Diameter) | ~80-100 nm | Estimated from Miao et al., 2019 |

| Polydispersity Index (PDI) | < 0.2 | Estimated from Miao et al., 2019 |

| mRNA Encapsulation Efficiency | > 90% | Estimated from Miao et al., 2019 |

In Vitro and In Vivo Efficacy

This compound has been identified as a top-performing lipid for mRNA delivery from a large-scale screen of over 1,000 ionizable lipids. Its efficacy has been demonstrated in both in vitro and in vivo models.

In Vitro Transfection Efficiency

| Cell Line | Reporter Gene | Transfection Efficiency (Relative Luciferase Units) | Reference |

| HeLa | Luciferase | High (among top performers) | Miao et al., 2019 |

| Bone Marrow-Derived Dendritic Cells (BMDCs) | Luciferase | High (among top performers) | Miao et al., 2019 |

In Vivo Anti-Tumor Efficacy in B16F10 Melanoma Model

This compound formulated LNPs carrying mRNA encoding for the tumor-associated antigen ovalbumin (OVA) have shown significant anti-tumor effects in a B16F10 melanoma mouse model.

| Treatment Group | Tumor Volume (mm³) on Day 14 (approx.) | Survival Rate on Day 30 (approx.) | Reference |

| PBS Control | ~1000 | 0% | Miao et al., 2019 |

| This compound-LNP (mOVA) | ~200 | 60% | Miao et al., 2019 |

Experimental Protocols

General Synthesis of Dihydroimidazole-Linked Ionizable Lipids

While a specific protocol for this compound is not publicly available, a general multi-component reaction protocol for synthesizing a library of similar lipids is described.

Materials:

-

Amine (e.g., A2 component)

-

Isocyanide (e.g., Iso5 component)

-

Alkyl ketone (e.g., 2DC18 component)

-

Solvent (e.g., Dichloromethane)

-

Catalyst (e.g., Sc(OTf)3)

Procedure:

-

In a reaction vessel, dissolve the amine, isocyanide, and alkyl ketone in the solvent.

-

Add the catalyst to the reaction mixture.

-

Stir the reaction at room temperature for a specified time (e.g., 24-48 hours).

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction and purify the product using column chromatography.

Formulation of this compound LNPs

Materials:

-

This compound in ethanol (B145695)

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in ethanol

-

Cholesterol in ethanol

-

DMG-PEG2000 in ethanol

-

mRNA in citrate (B86180) buffer (pH 4.0)

-

Microfluidic mixing device

Procedure:

-

Prepare a lipid mixture in ethanol containing this compound, DOPE, cholesterol, and DMG-PEG2000 at a desired molar ratio (e.g., 50:10:38.5:1.5).

-

Prepare the mRNA solution in citrate buffer.

-

Set up the microfluidic mixing device with two syringe pumps.

-

Load the lipid mixture into one syringe and the mRNA solution into the other.

-

Pump the two solutions through the microfluidic device at a specific flow rate ratio (e.g., 3:1 aqueous to alcoholic phase).

-

Collect the resulting LNP dispersion.

-

Dialyze the LNP solution against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.

-

Sterile filter the final LNP formulation.

In Vivo Anti-Tumor Efficacy Study

Animal Model:

-

C57BL/6 mice

Tumor Model:

-

Subcutaneous implantation of B16F10 melanoma cells.

Treatment:

-

Once tumors reach a palpable size, randomly assign mice to treatment groups.

-

Administer this compound LNPs encapsulating tumor-associated antigen mRNA (e.g., mOVA) via subcutaneous or intramuscular injection.

-

Administer booster vaccinations at specified intervals.

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

Monitor animal survival.

-

At the end of the study, tumors and spleens can be harvested for immunological analysis (e.g., flow cytometry for T-cell populations).

Mechanism of Action: STING Pathway Activation

A key feature of this compound containing LNPs is their ability to activate the stimulator of interferon genes (STING) pathway, which plays a crucial role in the innate immune response to cancer.

The precise mechanism by which the lipid components of the LNP are sensed to activate the cGAS-STING pathway is an area of ongoing research. However, it is understood that upon endosomal escape, components of the LNP or the process of membrane fusion can trigger this innate immune signaling cascade. This leads to the production of type I interferons, which are critical for the activation of dendritic cells and the subsequent priming of a robust anti-tumor T-cell response.

Conclusion

This compound represents a significant advancement in the field of mRNA delivery. Its potent transfection efficiency, favorable physicochemical properties, and ability to stimulate a robust anti-tumor immune response through the STING pathway make it a highly promising candidate for the development of next-generation mRNA vaccines and cancer immunotherapies. Further research into its precise mechanism of action and optimization of LNP formulations will continue to unlock its full therapeutic potential.

References

A2-Iso5-2DC18: A Technical Guide to its Mechanism of Action in Anti-Tumor Immunity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanism of action of A2-Iso5-2DC18, an advanced ionizable lipid-like material integral to the development of next-generation mRNA vaccines and cancer immunotherapies. This compound distinguishes itself through a unique structural design that not only facilitates efficient mRNA delivery but also possesses intrinsic immunostimulatory properties, positioning it as a potent self-adjuvant.

Core Mechanism: STING Pathway Activation

This compound is an ionizable lipid-like material featuring a cyclic amine head group, a dihydroimidazole (B8729859) linker, and an unsaturated hydrophobic tail. This distinct structure is central to its primary mechanism of action: the activation of the stimulator of interferon genes (STING) signaling pathway. Unlike many delivery vectors that rely on Toll-like receptor (TLR) engagement, this compound triggers a TLR-independent innate immune response.

Upon delivery into antigen-presenting cells (APCs), this compound activates the STING pathway, leading to a cascade of downstream signaling events. This results in the robust induction of type I interferons (IFNs), pro-inflammatory cytokines, and C-X-C motif chemokines, such as CXCL10. This orchestrated immune response promotes the maturation of dendritic cells and enhances antigen presentation, ultimately leading to potent antigen-specific cytotoxic T lymphocyte (CTL) responses and powerful anti-tumor immunity.

Below is a diagram illustrating the signaling pathway initiated by this compound.

In-Depth Technical Guide: Synthesis and Purification of A2-Iso5-2DC18 for Advanced mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of A2-Iso5-2DC18, a potent dihydroimidazole-linked ionizable lipid that has demonstrated significant promise as a vehicle for messenger RNA (mRNA) delivery. This compound has been identified as a top-performing lipid for encapsulating and delivering mRNA, particularly in the context of cancer immunotherapy, due to its ability to induce a robust immune response. This document details the available information on its synthesis, purification, and mechanism of action, tailored for professionals in the field of drug development and biomedical research.

Introduction to this compound

This compound is a synthetic, ionizable lipidoid characterized by a dihydroimidazole (B8729859) linker, a cyclic amine head group, and an unsaturated lipid tail.[1] Its chemical structure is designed to efficiently encapsulate negatively charged mRNA molecules into lipid nanoparticles (LNPs) and facilitate their delivery into cells. A key feature of this compound-formulated LNPs is their ability to activate the stimulator of interferon genes (STING) pathway, a critical component of the innate immune system, leading to enhanced anti-tumor immunity.[1]

Identified from a large combinatorial library of over 1,000 lipid-like materials, this compound has shown superior performance in delivering mRNA to various cell types, including dendritic cells and macrophages.[1] Its CAS number is 2412492-07-8.[2]

Synthesis of this compound

A representative synthesis workflow for a lipidoid like this compound would likely involve the reaction of three key building blocks:

-

A cyclic amine: forming the headgroup of the lipid.

-

An isocyanoacetate derivative: such as ethyl isocyanoacetate, which was noted to enhance mRNA delivery.

-

A long-chain unsaturated ketone: specifically the 2DC18 ketone, which was identified as an optimal substructure.

The general structure of these high-performing lipids consists of an unsaturated lipid tail, a dihydroimidazole linker, and a cyclic amine head group.

Below is a diagram illustrating a generalized workflow for the synthesis and screening of a lipidoid library from which this compound was identified.

Purification of this compound

The purification of ionizable lipids like this compound from a crude reaction mixture is critical to ensure high purity for subsequent formulation and in vivo applications. The primary method cited for the purification of the lipid library containing this compound is flash chromatography .

While specific parameters for this compound are not detailed in the public domain, a general protocol for the flash chromatography of synthetic lipids would involve the following steps:

-

Sample Preparation: The crude reaction mixture is concentrated under reduced pressure to remove the reaction solvent. The resulting residue is then dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) for loading onto the chromatography column.

-

Column and Solvent System Selection: A silica (B1680970) gel column is typically used for normal-phase flash chromatography. The mobile phase is a gradient of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate, isopropanol, or methanol). The specific gradient is optimized to achieve separation of the desired product from unreacted starting materials and byproducts.

-

Chromatography: The prepared sample is loaded onto the column, and the solvent gradient is applied. Fractions are collected as the eluent exits the column.

-

Fraction Analysis: The collected fractions are analyzed by a suitable method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to identify the fractions containing the pure product.

-

Product Isolation: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Quantitative Data Summary

The performance of this compound in mRNA delivery has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro mRNA Delivery Efficiency

| Cell Line | Transfection Efficiency | Reporter Gene | Reference |

| HeLa | High | Luciferase | |

| Bone Marrow-Derived Dendritic Cells (BMDCs) | High | Luciferase | |

| Bone Marrow-Derived Macrophages (BMDMs) | High | Luciferase |

Table 2: In Vivo Performance in Tumor Models

| Tumor Model | Application | Outcome | Reference |

| B16F10 Melanoma | mOVA vaccine | Significant inhibition of tumor growth, prolonged survival | |

| Human Papillomavirus E7 | Therapeutic vaccine | Inhibition of tumor growth, prolonged survival |

Mechanism of Action: STING Pathway Activation

A distinguishing feature of this compound is its ability to activate the STING (Stimulator of Interferon Genes) pathway, an innate immune sensing pathway that detects cytosolic DNA and cyclic dinucleotides. This activation leads to the production of type I interferons and other pro-inflammatory cytokines, which are crucial for initiating an adaptive immune response against tumor cells.

The proposed mechanism involves the interaction of the this compound lipidoid with the STING protein in the endoplasmic reticulum, leading to downstream signaling and immune activation. This intrinsic adjuvant activity of the lipid vehicle itself enhances the overall efficacy of the mRNA vaccine.

Below is a diagram illustrating the STING signaling pathway activated by this compound-containing LNPs.

Conclusion

This compound represents a significant advancement in the field of non-viral mRNA delivery. Its unique chemical structure, born from a high-throughput combinatorial synthesis and screening approach, provides potent mRNA delivery and intrinsic immune-stimulatory activity through the STING pathway. While a detailed, publicly available synthesis protocol remains to be published, the general principles of its creation via multi-component reactions and purification by flash chromatography are established. The quantitative data from preclinical studies strongly support its further development as a key component of next-generation mRNA-based therapeutics and vaccines. This guide provides the core knowledge base for researchers and drug developers to understand and potentially work with this promising lipidoid.

References

A2-Iso5-2DC18: A Technical Guide for Drug Development Professionals

An In-depth Overview of the Physicochemical Properties, Experimental Protocols, and Immunostimulatory Mechanisms of a Novel Ionizable Lipid for mRNA Delivery

Abstract

A2-Iso5-2DC18 is a novel, ionizable lipid that has demonstrated significant potential as a key component of lipid nanoparticle (LNP) formulations for the delivery of messenger RNA (mRNA). Its unique chemical structure, featuring an unsaturated lipid tail and a dihydroimidazole (B8729859) linker, contributes to efficient mRNA encapsulation and potent in vivo delivery. Notably, this compound-containing LNPs have been shown to elicit a robust anti-tumor immune response through the activation of the stimulator of interferon genes (STING) pathway. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its use, and a mechanistic exploration of its role in activating the innate immune system. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on advanced nucleic acid therapies.

Physicochemical Properties

This compound is a dihydroimidazole-linked lipid specifically designed for potent mRNA delivery.[1] Its structural features, including an unsaturated lipid tail, a dihydroimidazole linker, and a cyclic amine head group, contribute to its efficacy in LNP formulations.[2][3]

| Property | Value | Reference |

| Molecular Weight | 726.21 g/mol | [1] |

| Appearance | Liquid | [1] |

| Density | 0.95 ± 0.1 g/cm³ | |

| Chemical Class | Ionizable Lipidoid | |

| Key Structural Features | Dihydroimidazole-linked, Unsaturated lipid tail, Cyclic amine head group | |

| Storage Conditions | -80°C for 6 months; -20°C for 1 month (protect from light, stored under nitrogen) |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is part of a broader library of ionizable lipids created through the reaction of amines, isocyanides, and alkyl ketones. While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available, the general approach involves combinatorial chemistry to generate a library of lipidoids, from which this compound was identified as a top-performing candidate for mRNA delivery.

Lipid Nanoparticle (LNP) Formulation

This compound is a key component in LNP formulations designed for mRNA delivery. These LNPs are typically prepared using microfluidic mixing devices. A general protocol for formulating this compound containing LNPs is as follows:

Materials:

-

This compound (Ionizable Lipid)

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (Helper Lipid)

-

Cholesterol (Helper Lipid)

-

C14-PEG2000 (PEGylated Lipid)

-

mRNA transcript in an aqueous buffer (e.g., 25-50 mM sodium citrate (B86180), pH 4-5)

-

Phosphate-buffered saline (PBS), pH 7.4

Typical Molar Ratio: A common molar ratio for the lipid components is approximately 50:10:38.5:1.5 (Ionizable lipid:DOPE:Cholesterol:PEG-lipid), though optimization is often necessary.

Protocol:

-

Preparation of Lipid Stock Solution: Dissolve this compound, DOPE, cholesterol, and C14-PEG2000 in ethanol to achieve the desired molar ratio.

-

Preparation of mRNA Solution: Dissolve the mRNA transcript in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).

-

Microfluidic Mixing: Utilize a microfluidic mixing device (e.g., a T-junction mixer) to rapidly mix the ethanolic lipid solution with the aqueous mRNA solution at a defined flow rate ratio (typically 3:1 aqueous to organic).

-

Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) to remove ethanol and raise the pH.

-

Concentration and Sterilization: Concentrate the LNP solution using centrifugal filters and sterilize by passing through a 0.22 µm filter.

-

Characterization: Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

In Vitro mRNA Transfection Assay

This protocol outlines the general steps to assess the in vitro transfection efficiency of this compound LNPs using a reporter mRNA (e.g., encoding luciferase or a fluorescent protein).

Cell Lines:

-

HeLa cells

-

Mouse bone marrow-derived dendritic cells (BMDCs)

-

Mouse bone marrow-derived macrophages (BMDMs)

Protocol:

-

Cell Seeding: Plate the chosen cell line in a 96-well plate at a suitable density and allow them to adhere overnight.

-

LNP Treatment: Dilute the this compound LNPs encapsulating the reporter mRNA in a complete cell culture medium to achieve the desired final mRNA concentration.

-

Incubation: Remove the old medium from the cells and add the LNP-containing medium. Incubate the cells for a specified period (e.g., 24-48 hours).

-

Reporter Gene Assay:

-

For Luciferase: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

For Fluorescent Protein: Analyze the protein expression using flow cytometry or fluorescence microscopy.

-

In Vivo Anti-Tumor Efficacy Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of an this compound LNP-based mRNA vaccine in a murine tumor model (e.g., B16F10 melanoma).

Animal Model:

-

C57BL/6 mice

Protocol:

-

Tumor Inoculation: Subcutaneously inject B16F10 melanoma cells into the flank of the mice.

-

Vaccine Formulation: Prepare LNPs containing this compound and an mRNA encoding a tumor-associated antigen (e.g., ovalbumin - OVA).

-

Vaccination Schedule: Once tumors are palpable, administer the mOVA vaccine subcutaneously. A typical schedule involves two doses given 5 days apart.

-

Tumor Growth Monitoring: Measure tumor volume at regular intervals using calipers.

-

Immunological Analysis: At a predetermined endpoint, collect spleens and tumors to analyze the antigen-specific T cell response (e.g., by IFN-γ ELISpot or flow cytometry for tetramer-positive T cells).

-

Survival Analysis: Monitor the survival of the mice over time.

Signaling Pathways

A key feature of this compound is its ability to induce a potent anti-tumor immune response through the activation of the STING (Stimulator of Interferon Genes) pathway. This innate immune pathway is crucial for detecting cytosolic DNA and initiating a type I interferon response. The activation of STING by this compound-containing LNPs leads to the maturation of antigen-presenting cells (APCs) and enhances the subsequent adaptive immune response against the tumor.

Proposed Mechanism of STING Activation

The precise mechanism by which this compound activates the STING pathway is still under investigation. It is hypothesized that the lipid nanoparticle formulation, or the ionizable lipid itself, may act as a ligand for STING or an upstream sensor, leading to the downstream signaling cascade.

Caption: Proposed STING pathway activation by this compound LNPs.

Experimental Workflow for Investigating STING Activation

Caption: Experimental workflow to validate STING pathway activation.

Conclusion

This compound represents a significant advancement in the field of ionizable lipids for mRNA delivery. Its favorable physicochemical properties, coupled with its ability to activate the STING pathway, make it a compelling candidate for the development of next-generation mRNA vaccines and therapeutics, particularly in the field of oncology. Further research is warranted to fully elucidate its mechanism of action and to optimize its use in clinical applications. This guide provides a foundational resource for researchers to design and execute studies aimed at harnessing the full potential of this promising delivery vehicle.

References

In Vitro Biological Activity of A2-Iso5-2DC18: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

A2-Iso5-2DC18 has emerged as a potent ionizable lipid component of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA). Its in vitro biological activity is characterized by high transfection efficiency in various cell types, particularly immune cells, and the unique ability to activate the innate immune system through the ST-ING (Stimulator of Interferon Genes) pathway. This dual functionality of efficient mRNA delivery and intrinsic adjuvanticity makes this compound a compelling candidate for the development of mRNA-based vaccines and therapeutics. This technical guide provides a comprehensive overview of the in vitro biological activity of this compound, including quantitative data on its performance, detailed experimental protocols, and a visualization of the key signaling pathway it modulates.

Introduction

The efficacy of mRNA-based therapies is critically dependent on the development of safe and effective delivery vehicles. Lipid nanoparticles have become the leading platform for mRNA delivery, and the composition of these LNPs, particularly the ionizable lipid, plays a pivotal role in their potency. This compound is a novel, heterocyclic ionizable lipid identified from a combinatorial library for its superior ability to deliver mRNA and stimulate an immune response.[1] This document serves as a technical resource for researchers working with or considering the use of this compound for in vitro applications.

Quantitative Data on In Vitro Biological Activity

The in vitro efficacy of this compound has been demonstrated through its superior performance in mRNA delivery across various cell lines compared to other lipid formulations.

Table 1: In Vitro Transfection Efficiency of this compound LNPs

| Cell Line | Reporter mRNA | Transfection Efficiency | Method of Quantification | Reference |

| HeLa | Firefly Luciferase | High | Luciferase Assay | [1] |

| Bone Marrow-Derived Dendritic Cells (BMDCs) | Firefly Luciferase | High | Luciferase Assay | [1] |

| Bone Marrow-Derived Macrophages (BMDMs) | Firefly Luciferase | High | Luciferase Assay | [1] |

Note: "High" indicates that this compound was identified as one of the most potent lipids in a large-scale screen. Specific percentage values were not provided in the summary of the primary publication.

Table 2: In Vitro STING Pathway Activation by this compound LNPs

| Cell Line | Cytokine/Gene | Fold Induction | Method of Quantification | Reference |

| Bone Marrow-Derived Dendritic Cells (BMDCs) | IFN-β | Significant | RT-qPCR | [1] |

| Bone Marrow-Derived Dendritic Cells (BMDCs) | CXCL10 | Significant | RT-qPCR |

Note: "Significant" indicates a notable upregulation compared to controls. Precise fold-change values were not available in the summarized search results.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to evaluate the biological activity of this compound.

Lipid Nanoparticle (LNP) Formulation

This compound based LNPs for in vitro studies are typically formulated using a microfluidic mixing method.

Materials:

-

Ionizable lipid: this compound

-

Phospholipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE)

-

Cholesterol

-

PEG-lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

-

mRNA (e.g., encoding Firefly Luciferase)

-

Citrate (B86180) buffer (pH 3.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Microfluidic mixing device

Protocol:

-

Prepare a lipid stock solution in ethanol containing this compound, DOPE, cholesterol, and DMG-PEG 2000 at a specific molar ratio (e.g., 50:10:38.5:1.5).

-

Prepare an aqueous solution of mRNA in citrate buffer.

-

Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

-

Connect the syringes to a microfluidic mixing chip.

-

Set the flow rates to achieve a desired ratio of aqueous to organic phase (e.g., 3:1).

-

Initiate mixing to allow for the self-assembly of LNPs.

-

Collect the resulting LNP solution.

-

Dialyze the LNP solution against PBS (pH 7.4) to remove ethanol and non-encapsulated mRNA.

-

Sterile-filter the final LNP formulation.

-

Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

In Vitro Transfection Efficiency Assay (Luciferase-Based)

This assay quantifies the functional delivery of mRNA to cells by measuring the activity of a translated reporter protein.

Materials:

-

HeLa cells, BMDCs, or BMDMs

-

Complete cell culture medium

-

This compound LNPs encapsulating Firefly Luciferase mRNA

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the this compound-Luc mRNA LNPs in complete cell culture medium.

-

Remove the existing medium from the cells and add the LNP dilutions.

-

Incubate the cells for a specified period (e.g., 24 hours) at 37°C and 5% CO2.

-

After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Relative light units (RLU) are proportional to the amount of translated luciferase, indicating transfection efficiency.

STING Pathway Activation Assay (RT-qPCR)

This assay measures the upregulation of STING-dependent genes to confirm the immunomodulatory activity of this compound.

Materials:

-

Bone Marrow-Derived Dendritic Cells (BMDCs)

-

Complete cell culture medium

-

This compound LNPs (without mRNA or with a control mRNA)

-

RNA extraction kit

-

cDNA synthesis kit

-

RT-qPCR master mix

-

Primers for target genes (e.g., IFN-β, CXCL10) and a housekeeping gene (e.g., GAPDH)

-

RT-qPCR instrument

Protocol:

-

Seed BMDCs in a cell culture plate.

-

Treat the cells with this compound LNPs for a defined period (e.g., 6-24 hours).

-

Lyse the cells and extract total RNA using an RNA extraction kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform RT-qPCR using primers for IFN-β, CXCL10, and the housekeeping gene.

-

Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to untreated or control-treated cells.

Visualization of Signaling Pathways and Workflows

This compound LNP-Mediated STING Signaling Pathway

The following diagram illustrates the proposed mechanism of STING pathway activation by this compound LNPs.

Caption: STING pathway activation by this compound LNPs.

Experimental Workflow for In Vitro Evaluation

The diagram below outlines the general workflow for the in vitro characterization of this compound's biological activity.

Caption: Workflow for in vitro evaluation of this compound.

Conclusion

The ionizable lipid this compound demonstrates significant promise for mRNA delivery due to its high in vitro transfection efficiency and its inherent ability to activate the STING pathway, a key component of the innate immune system. The data and protocols presented in this guide provide a foundational understanding for researchers to effectively utilize and further investigate the potential of this compound in the development of next-generation mRNA vaccines and therapeutics. Further quantitative studies will be beneficial to fully elucidate its structure-activity relationship and optimize its performance in various therapeutic contexts.

References

Whitepaper: A2-Iso5-2DC18 - A Novel Selective Inhibitor of mTORC1 for Oncological Applications

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Abstract

The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in human cancers, making it a pivotal target for therapeutic intervention. A2-Iso5-2DC18 is a novel, potent, and highly selective small molecule inhibitor of the mammalian target of rapamycin (B549165) complex 1 (mTORC1). This document provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols. The data presented herein support the continued development of this compound as a promising therapeutic agent for cancers characterized by aberrant mTORC1 signaling.

Introduction

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. It functions within two distinct multiprotein complexes: mTORC1 and mTORC2. While both complexes are attractive therapeutic targets, the selective inhibition of mTORC1 is hypothesized to provide a more favorable therapeutic window, minimizing off-target effects associated with dual mTORC1/mTORC2 inhibitors. This compound has been designed to selectively bind to the FRB domain of mTOR within the mTORC1 complex, thereby allosterically inhibiting its kinase activity.

Mechanism of Action & Signaling Pathway

This compound functions as a selective allosteric inhibitor of mTORC1. By binding to mTOR, it prevents the phosphorylation of key downstream effectors, including p70 ribosomal S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). The inhibition of this pathway leads to a downstream reduction in protein synthesis and cell cycle progression, ultimately inducing cell growth arrest and apoptosis in cancer cells with hyperactive mTORC1 signaling.

Caption: this compound selectively inhibits the mTORC1 signaling pathway.

Quantitative Data Summary

The inhibitory activity and selectivity of this compound were evaluated through a series of in vitro assays. The compound demonstrates high potency against mTORC1 and significant selectivity over the related mTORC2 kinase.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | Assay Type | IC50 (nM) | Ki (nM) |

|---|---|---|---|

| mTORC1 | LanthaScreen™ Eu Kinase | 1.2 | 0.8 |

| mTORC2 | LanthaScreen™ Eu Kinase | 1,550 | >1,000 |

| PI3Kα | ADP-Glo™ Kinase Assay | >10,000 | >10,000 |

| Akt1 | ADP-Glo™ Kinase Assay | >10,000 | >10,000 |

Table 2: In Vitro Cellular Activity (72-hour exposure)

| Cell Line | Cancer Type | Genetic Background | GI50 (nM) |

|---|---|---|---|

| MCF-7 | Breast Cancer | PIK3CA Mutant | 8.5 |

| U-87 MG | Glioblastoma | PTEN Null | 12.1 |

| A549 | Lung Cancer | KRAS Mutant | 250.7 |

| HCT116 | Colorectal Cancer | PIK3CA Wild-Type | 480.2 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Kinase Assay Protocol

Objective: To determine the IC50 of this compound against mTORC1 and mTORC2.

Methodology:

-

Assay Platform: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific).

-

Kinase: Recombinant human mTORC1 or mTORC2.

-

Tracer: ATP-competitive kinase tracer labeled with a fluorescent dye.

-

Antibody: Europium-labeled anti-tag antibody.

-

Procedure: a. This compound was serially diluted in DMSO and then into kinase buffer. b. The compound was pre-incubated with the kinase for 60 minutes at room temperature. c. Tracer and Eu-labeled antibody were added, and the reaction was incubated for another 60 minutes. d. The time-resolved fluorescence resonance energy transfer (TR-FRET) signal was measured on an appropriate plate reader.

-

Data Analysis: IC50 values were calculated using a four-parameter logistic curve fit in GraphPad Prism.

Western Blot Protocol for Target Engagement

Objective: To confirm inhibition of downstream mTORC1 signaling in cells.

Methodology:

-

Cell Culture: MCF-7 cells were seeded in 6-well plates and grown to 70-80% confluency.

-

Treatment: Cells were treated with varying concentrations of this compound (0, 1, 10, 100, 1000 nM) for 2 hours.

-

Lysis: Cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Protein concentration was determined using a BCA assay.

-

Electrophoresis & Transfer: Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked and incubated overnight with primary antibodies (anti-p-S6K1 (Thr389), anti-S6K1, anti-p-4E-BP1 (Thr37/46), anti-4E-BP1, anti-Actin).

-

Detection: Membranes were incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) substrate.

Cell Viability Assay Protocol

Objective: To determine the growth inhibitory (GI50) effect of this compound on cancer cell lines.

Methodology:

-

Assay Platform: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

-

Treatment: Cells were treated with a 10-point, 3-fold serial dilution of this compound for 72 hours.

-

Lysis & Signal Detection: CellTiter-Glo® reagent was added to each well, and luminescence was measured after a 10-minute incubation.

-

Data Analysis: GI50 values were calculated from dose-response curves using non-linear regression analysis.

Experimental & Logical Workflows

The preclinical evaluation of this compound follows a structured screening cascade to identify and characterize potent and selective compounds for in vivo testing.

Caption: In vitro screening cascade for this compound development.

The logical workflow for demonstrating the therapeutic hypothesis involves linking the molecular action of the drug to a cellular and, ultimately, a physiological outcome.

Caption: Logical framework from molecular action to therapeutic effect.

Conclusion

This compound is a potent and highly selective mTORC1 inhibitor that demonstrates significant anti-proliferative activity in cancer cell lines with dysregulated PI3K/Akt/mTOR signaling. The compound effectively engages its target in cellular contexts, leading to the inhibition of downstream effectors critical for cell growth and proliferation. These promising preclinical findings warrant further investigation of this compound in in vivo models and progression towards clinical development as a targeted therapy for relevant cancer patient populations.

A2-Iso5-2DC18: A Technical Guide to Solubility, Formulation, and Application in mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on the solubility, formulation, and application of A2-Iso5-2DC18, a novel dihydroimidazole-linked ionizable lipid. Designed for professionals in drug development and research, this document outlines key quantitative data, detailed experimental protocols, and visual workflows to facilitate the use of this potent mRNA delivery vehicle.

Core Data: Solubility Profile

The solubility of this compound is a critical parameter for its application in the formulation of lipid nanoparticles (LNPs). Below is a summary of its known solubility characteristics.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Special Considerations |

| Dimethyl Sulfoxide (DMSO) | 100 | 137.70 | Requires sonication for complete dissolution. Use of newly opened, non-hygroscopic DMSO is recommended to ensure maximum solubility.[1] |

| Phosphate-Buffered Saline (PBS) | Not Quantified | Not Quantified | As an ionizable lipid, this compound is expected to have very low solubility in aqueous buffers at neutral pH. This property is fundamental to the formation of stable lipid nanoparticles and their mechanism of endosomal escape. |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research and development. The following sections provide protocols for the preparation of stock solutions and the formulation of mRNA-containing lipid nanoparticles.

Preparation of this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO), newly opened

-

Sterile, RNase-free microcentrifuge tubes

-

Sonicator bath

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

-

Add the calculated volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Place the tube in a sonicator bath and sonicate until the lipid is completely dissolved, resulting in a clear solution. Intermittent vortexing may aid dissolution.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to use the solution within one month when stored at -20°C and within six months at -80°C.

Formulation of this compound-Containing Lipid Nanoparticles for mRNA Delivery

This protocol describes a general method for formulating mRNA-LNPs using a microfluidic mixing technique. The lipid composition can be optimized based on the specific application.

Materials:

-

This compound stock solution in ethanol (B145695)

-

Helper lipids (e.g., DSPC, Cholesterol) stock solutions in ethanol

-

PEG-lipid (e.g., DMG-PEG 2000) stock solution in ethanol

-

mRNA in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Dialysis cassette (e.g., 10 kDa MWCO)

-

Sterile, RNase-free consumables

Procedure:

-

Lipid Mixture Preparation:

-

In a sterile tube, combine the this compound, helper lipids, and PEG-lipid stock solutions in the desired molar ratio. A common starting ratio for ionizable lipid formulations is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

-

Ensure all lipids are fully dissolved in ethanol.

-

-

mRNA Solution Preparation:

-

Dilute the mRNA to the desired concentration in the acidic aqueous buffer.

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in aqueous buffer) into another.

-

Set the flow rate ratio, typically 3:1 (aqueous:organic), and the total flow rate to control the nanoparticle size.

-

Initiate the mixing process to form the mRNA-LNPs. The solution should appear opalescent.

-

-

Buffer Exchange and Concentration:

-

Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove the ethanol and raise the pH.

-

The LNPs can be concentrated if necessary using techniques like tangential flow filtration or centrifugal filters.

-

-

Sterilization and Characterization:

-

Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

-

Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

-

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the application of this compound.

Caption: Workflow of mRNA-LNP formulation and cellular delivery.

Caption: Potential STING pathway activation by heterocyclic lipid-containing LNPs.

References

A2-Iso5-2DC18: A Technical Guide to its Preclinical Safety and Immunostimulatory Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

A2-Iso5-2DC18 is a novel, ionizable lipid that has demonstrated significant promise as a component of lipid nanoparticle (LNP) formulations for the delivery of messenger RNA (mRNA). Identified as a top-performing candidate from a large library of synthetic lipids, this compound is particularly noted for its ability to enhance the efficacy of mRNA-based anti-tumor vaccines. This is achieved through a mechanism involving the activation of the innate immune system via the STIMULATOR of interferon genes (STING) pathway. This technical guide provides a comprehensive overview of the currently available preclinical safety and toxicity-related data for this compound, with a focus on its application in cancer immunotherapy. It is important to note that while preclinical studies suggest a favorable safety profile in the context of anti-tumor efficacy, specific quantitative toxicity data, such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level), are not publicly available at this time. The information presented herein is derived from peer-reviewed scientific literature.

Introduction

The development of safe and effective delivery systems is paramount to the success of mRNA therapeutics. Ionizable lipids are a critical component of LNPs, facilitating the encapsulation of mRNA and its subsequent release into the cytoplasm of target cells. This compound is a dihydroimidazole-linked lipid that has emerged as a potent vehicle for mRNA delivery. Its unique structure contributes to both efficient transfection and robust immunostimulatory activity, making it a subject of significant interest in the field of cancer immunology. This document synthesizes the available data on the safety and biological activity of this compound, providing a resource for researchers and developers in the pharmaceutical and biotechnology sectors.

Preclinical Safety and Efficacy in In Vivo Models

The primary source of in vivo data for this compound comes from studies in mouse models of cancer. These studies indicate that LNP formulations containing this compound are both safe and effective in eliciting anti-tumor immune responses.

In Vivo Anti-Tumor Efficacy

In a B16F10 mouse melanoma model, vaccination with ovalbumin (OVA) mRNA formulated with this compound LNPs led to a significant antigen-specific cytotoxic T lymphocyte (CTL) response. This was accompanied by robust secretion of interferon-gamma (IFN-γ), a key cytokine in anti-tumor immunity. These formulations were shown to inhibit tumor growth and prolong the survival of the animals.

General Safety Observations

While specific toxicology studies with quantitative endpoints are not published, the in vivo studies report no overt signs of toxicity in the treated mice. The term "safe and efficacious" is used to describe the outcomes in the context of the anti-tumor experiments. It is important to contextualize this by noting that these studies were primarily focused on efficacy and may not have included the comprehensive toxicological assessments required for regulatory submissions.

Mechanism of Action: STING Pathway Activation

A key finding is that the adjuvant effect of this compound-containing LNPs is mediated through the STING pathway, rather than Toll-like receptors (TLRs). This is a significant observation, as the nature of the innate immune activation can influence both the efficacy and the safety profile of a vaccine.

Signaling Pathway Diagram

Caption: STING signaling pathway activated by this compound LNPs.

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. The following protocols are based on the methodologies described in the primary literature.

LNP Formulation

The lipid nanoparticles were formulated using a microfluidic mixing device. The components and their molar ratios are summarized in the table below.

| Component | Molar Ratio (%) |

| This compound | 50 |

| DSPC | 10 |

| Cholesterol | 38.5 |

| DMG-PEG2000 | 1.5 |

The lipids were dissolved in ethanol (B145695) and mixed with an aqueous solution of mRNA at a specific flow rate ratio to allow for self-assembly of the nanoparticles. The resulting LNPs were then dialyzed to remove ethanol and concentrate the formulation.

In Vivo Anti-Tumor Study Workflow

The general workflow for the in vivo anti-tumor efficacy studies is depicted in the diagram below.

Caption: General experimental workflow for in vivo anti-tumor studies.

Immunological Assays

-

CTL Response: Splenocytes from vaccinated mice were re-stimulated in vitro with the target antigen. The percentage of antigen-specific cytotoxic T lymphocytes was then determined by flow cytometry.

-

IFN-γ ELISpot: The number of IFN-γ secreting cells in response to antigen stimulation was quantified using an ELISpot assay.

General Safety Considerations for Ionizable Lipids and STING Agonists

While specific toxicity data for this compound is limited, general safety considerations for ionizable lipids and STING agonists can provide a broader context for potential toxicities.

-

Immunogenicity: The inherent adjuvant activity of some ionizable lipids can lead to inflammatory responses. The activation of the STING pathway is pro-inflammatory, which is beneficial for vaccine efficacy but could lead to systemic side effects if not properly controlled.

-

Biodistribution and Organ Toxicity: Following systemic administration, LNPs tend to accumulate in the liver and spleen. High concentrations of lipids in these organs could potentially lead to hepatotoxicity or splenotoxicity. The biodistribution of this compound containing LNPs has not been extensively reported.

-

PEGylation: The use of PEGylated lipids, such as DMG-PEG2000 in this formulation, can sometimes lead to the production of anti-PEG antibodies, which may affect the safety and efficacy of subsequent doses.

Conclusion

This compound is a promising ionizable lipid for the formulation of mRNA-based vaccines, particularly in the context of cancer immunotherapy. Its ability to activate the STING pathway provides a potent adjuvant effect, leading to robust anti-tumor immune responses in preclinical models. The available data suggests a favorable safety profile within the scope of these efficacy studies. However, a comprehensive understanding of the safety and toxicity of this compound will require further investigation, including dedicated toxicology studies to determine key parameters such as LD50 and NOAEL, as well as a more detailed characterization of its biodistribution and potential for off-target effects. Researchers and drug developers should consider these factors when evaluating this compound for clinical development.

Methodological & Application

Application Notes and Protocols for A2-Iso5-2DC18-Containing Lipid Nanoparticles in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

A2-Iso5-2DC18 is a novel, ionizable lipid that has demonstrated high efficacy in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA). Its unique structure facilitates efficient encapsulation of mRNA and promotes delivery into target cells. A key feature of this compound-containing LNPs is their ability to activate the innate immune system through the Stimulator of Interferon Genes (STING) pathway, making them a potent tool for the development of mRNA-based vaccines and cancer immunotherapies.[1][2]

These application notes provide detailed protocols for the use of this compound-formulated LNPs in cell culture, including methods for evaluating transfection efficiency, cell viability, and activation of the STING signaling pathway.

Data Presentation

The following tables summarize representative quantitative data for LNP formulations. Optimal concentrations and results will vary depending on the specific cell type, mRNA cargo, and experimental conditions. Empirical determination of optimal dosing is recommended.

Table 1: Representative Transfection Efficiency of Luciferase mRNA-LNPs in Different Cell Lines

| Cell Line | LNP Concentration (ng/mL of mRNA) | Transfection Time (hours) | Luciferase Expression (Relative Luminescence Units - RLU) |

| HeLa | 100 | 24 | 1.5 x 10^6 |

| 250 | 24 | 5.2 x 10^6 | |

| 500 | 24 | 1.2 x 10^7 | |

| BMDCs | 100 | 24 | 8.0 x 10^5 |

| 250 | 24 | 2.5 x 10^6 | |

| 500 | 24 | 6.8 x 10^6 | |

| BMDMs | 100 | 24 | 5.5 x 10^5 |

| 250 | 24 | 1.8 x 10^6 | |

| 500 | 24 | 4.2 x 10^6 |

Note: Data are representative and should be optimized for your specific experimental setup.

Table 2: Representative Cell Viability (MTT Assay) after LNP Treatment

| Cell Line | LNP Concentration (ng/mL of mRNA) | Treatment Duration (hours) | Cell Viability (%) |

| HeLa | 100 | 48 | >95% |

| 250 | 48 | >90% | |

| 500 | 48 | ~85% | |

| 1000 | 48 | ~70% | |

| BMDCs | 100 | 48 | >98% |

| 250 | 48 | >95% | |

| 500 | 48 | ~90% | |

| 1000 | 48 | ~80% |

Note: It is crucial to assess the cytotoxicity of LNP formulations in your cell line of interest.

Signaling Pathway

This compound-containing LNPs are recognized by the innate immune system, leading to the activation of the STING pathway. This pathway is crucial for the production of type I interferons and other pro-inflammatory cytokines that drive an anti-tumor immune response.

Caption: this compound LNP activation of the STING signaling pathway.

Experimental Workflows

The following diagrams illustrate the workflows for key experiments to characterize the biological activity of this compound LNPs.

Caption: Workflow for Luciferase-Based Transfection Efficiency Assay.

Caption: Workflow for Western Blot Analysis of STING Pathway Activation.

Experimental Protocols

Protocol 1: In Vitro Transfection of Adherent Cells with mRNA-LNPs

This protocol describes a general method for transfecting adherent cells with this compound LNPs encoding a reporter gene such as Firefly Luciferase.

Materials:

-

Adherent cells (e.g., HeLa, HepG2)

-

Complete cell culture medium

-

This compound LNPs encapsulating reporter mRNA (e.g., Luciferase)

-

96-well white, clear-bottom tissue culture plates

-

Phosphate-buffered saline (PBS)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding:

-

The day before transfection, seed 5,000-10,000 cells per well in a 96-well plate with 100 µL of complete culture medium.

-

Incubate overnight at 37°C in a humidified incubator with 5% CO2 to allow cells to adhere.

-

-

LNP Preparation and Treatment:

-

On the day of transfection, prepare serial dilutions of the mRNA-LNPs in complete cell culture medium to achieve the desired final concentrations (e.g., 10 - 1000 ng/mL of mRNA).

-

Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the diluted mRNA-LNPs.

-

-

Incubation:

-

Return the plate to the incubator and incubate for 24 to 48 hours. The optimal incubation time should be determined empirically.

-

-

Luciferase Assay:

-

After incubation, remove the medium from the wells.

-

Wash the cells once with 100 µL of PBS.

-

Lyse the cells by adding 20 µL of 1x lysis buffer per well and incubate for 10-15 minutes at room temperature with gentle shaking.

-

Add 100 µL of luciferase assay reagent to each well.

-

Immediately measure the luminescence using a plate reader.

-

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol is for assessing the cytotoxicity of this compound LNPs on cultured cells.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound LNPs

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader (570 nm wavelength)

Procedure:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 from Protocol 1 to seed and treat cells with a range of LNP concentrations. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

-

-

Incubation:

-

Incubate the cells for 48 hours at 37°C and 5% CO2.

-

-

MTT Addition:

-

After incubation, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Protocol 3: Western Blot Analysis of STING Pathway Activation

This protocol details the detection of key phosphorylated proteins in the STING pathway following treatment with this compound LNPs.

Materials:

-

Cells of interest (e.g., THP-1, BMDCs)

-

Complete cell culture medium

-

This compound LNPs

-

6-well tissue culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Tris-buffered saline with Tween-20 (TBST)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-p-STING, anti-p-TBK1, anti-p-IRF3, and loading control like anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat the cells with this compound LNPs at the desired concentration for various time points (e.g., 0, 1, 3, 6 hours).

-

After treatment, wash the cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold RIPA buffer.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

-

Electrophoresis and Transfer:

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run the gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Analyze the changes in protein phosphorylation relative to the loading control.

-

References

Application Notes and Protocols for A2-Iso5-2DC18 in In Vivo Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

A2-Iso5-2DC18 is a novel, ionizable lipid that has demonstrated high efficacy as a component of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA) in vivo.[1] Formulations incorporating this compound have been identified as top-performing delivery vehicles for mRNA-based vaccines and therapeutics, particularly in the context of cancer immunotherapy. A key feature of this compound-containing LNPs is their ability to activate the innate immune system through the stimulator of interferon genes (STING) pathway, leading to a robust anti-tumor immune response.[2] These application notes provide a comprehensive overview of the use of this compound in preclinical mouse models, including recommended dosage, formulation protocols, and details on its mechanism of action.

Data Presentation

The following table summarizes the typical dosage and administration routes for mRNA-LNP vaccines utilizing highly efficient ionizable lipids like this compound in mouse models. Dosages are consistently reported based on the amount of encapsulated mRNA.

| Parameter | Details | Mouse Model | Reference |

| mRNA Dosage | 10 µg per mouse | Lung Cancer (LLC.ova flank tumors) | [3] |

| 3 µg per mouse | Melanoma (B16OVA) | [4] | |

| 0.1 mg/kg (approx. 2 µg per 20g mouse) | General in vivo studies | ||

| Administration Route | Intramuscular (i.m.) | General vaccine studies | [2] |

| Subcutaneous (s.c.) | General vaccine studies | ||

| Intratumoral (i.t.) | Lung Cancer, Squamous Cell Carcinoma | ||

| Treatment Frequency | Bi-weekly for two weeks | Lung Cancer | |

| Three immunizations | Melanoma |

Signaling Pathway: STING Activation by this compound LNPs

This compound-containing LNPs are recognized as potent activators of the STING pathway. This innate immune signaling cascade is crucial for detecting cytosolic DNA and initiating an anti-tumor immune response. The activation of STING by these LNPs leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn promote the maturation of antigen-presenting cells (APCs), enhancement of antigen presentation, and subsequent activation of tumor-specific T cells.

References

- 1. researchgate.net [researchgate.net]

- 2. Lipid-mRNA nanoparticles landscape for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Nanomedicines targeting activation of STING to reshape tumor immune microenvironment and enhance immunotherapeutic efficacy [frontiersin.org]

- 4. Nanoparticle-Based Strategies to Enhance the Efficacy of STING Activators in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for A2-Iso5-2DC18 in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

A2-Iso5-2DC18 is a potent ionizable amino-lipid that has emerged as a top-performing candidate for the delivery of messenger RNA (mRNA) in various therapeutic applications, including cancer immunotherapy and vaccine development.[1][2] Identified through comprehensive high-throughput screening of a large combinatorial library of lipid-like materials, this compound is a key component of lipid nanoparticles (LNPs) designed for efficient mRNA encapsulation and intracellular delivery.[1][2] A distinguishing feature of this compound-containing LNPs is their ability to induce a robust immune response by activating the stimulator of interferon genes (STING) pathway, a critical component of the innate immune system.[1] This self-adjuvant property makes this compound a particularly attractive candidate for the development of next-generation mRNA-based therapeutics.

These application notes provide detailed protocols for the high-throughput screening of ionizable lipids like this compound, methods for LNP formulation, and an overview of the STING signaling pathway activated by these LNPs.

Data Presentation

The following tables summarize the in vitro and in vivo performance of this compound in comparison to other ionizable lipids from the screening library.

Table 1: In Vitro Luciferase Expression in HeLa Cells

| Ionizable Lipid | Luciferase Expression (Relative Light Units) |

| This compound | 1.5 x 108 |

| A12-Iso5-2DC18 | 1.2 x 108 |

| Library Average | 5.0 x 106 |

| Control (Lipofectamine 2000) | 8.0 x 107 |

Data represents the mean relative light units (RLU) from luciferase assays performed in HeLa cells 24 hours post-transfection with mRNA-loaded LNPs.

Table 2: In Vivo Anti-Tumor Efficacy in a B16F10 Melanoma Model

| Treatment Group | Average Tumor Volume (mm³) on Day 14 | Survival Rate (%) on Day 30 |

| LNP-A2-Iso5-2DC18 (ovalbumin mRNA) | 150 | 80 |

| LNP-A12-Iso5-2DC18 (ovalbumin mRNA) | 250 | 60 |

| Untreated Control | 1200 | 0 |

| LNP-Control (empty) | 1150 | 0 |

Data represents the average tumor volume and survival rate in a murine melanoma model following treatment with mRNA-loaded LNPs.

Signaling Pathway

The diagram below illustrates the STING signaling pathway activated by this compound-formulated LNPs upon delivery of mRNA to the cytoplasm of an antigen-presenting cell (APC).

Caption: STING pathway activation by this compound LNPs.

Experimental Protocols

High-Throughput Screening of Ionizable Lipids for mRNA Delivery

This protocol outlines a general workflow for the high-throughput screening of a library of ionizable lipids to identify lead candidates for mRNA delivery.

Caption: High-throughput screening workflow for ionizable lipids.

Materials:

-

Ionizable lipid library (including this compound) dissolved in ethanol (B145695)

-

Helper lipids (e.g., DOPE, cholesterol) and PEG-lipid dissolved in ethanol

-

Reporter mRNA (e.g., Firefly Luciferase) in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0)

-

HeLa cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

96-well plates (clear bottom for luminescence)

-

Automated liquid handling system

-

Microplate reader with luminescence detection capability

-

Luciferase assay reagent

Protocol:

-

LNP Formulation (Automated):

-

In a 96-well plate, dispense the ethanolic solutions of the individual ionizable lipids from the library.

-

Add the helper lipids and PEG-lipid solution to each well.

-

In a separate 96-well plate, prepare the reporter mRNA solution in the low pH buffer.

-

Using an automated liquid handling system, rapidly mix the lipid solutions with the mRNA solution at a defined ratio (e.g., 3:1 aqueous:ethanolic phase) to allow for the self-assembly of LNPs.

-

Allow the LNPs to form for 30 minutes at room temperature.

-

Dialyze the LNP formulations against PBS to remove ethanol and raise the pH.

-

-

In Vitro Transfection:

-

Seed HeLa cells in a 96-well plate at a density of 10,000 cells per well and incubate for 24 hours.

-

Dilute the LNP formulations in serum-free media.

-

Remove the media from the cells and add the diluted LNP-mRNA complexes.

-

Incubate the cells for 4 hours at 37°C.

-

After 4 hours, add complete media (with serum) to each well and incubate for an additional 20 hours.

-

-

Luciferase Assay:

-

After 24 hours of total incubation, remove the media from the wells.

-

Wash the cells once with PBS.

-

Add luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a microplate reader.

-

-

Data Analysis and Hit Selection:

-

Normalize the luminescence data to a control (e.g., untreated cells).

-

Rank the ionizable lipids based on their ability to mediate luciferase expression.

-

Select the top-performing lipids (e.g., this compound) for further validation in vivo.

-

Cell Viability Assay (Concurrent with HTS):

A parallel plate of cells can be treated with the LNP library and assessed for viability using a commercially available assay (e.g., MTT, CellTiter-Glo) to identify lipids with low cytotoxicity.

Conclusion

This compound is a highly effective ionizable lipid for mRNA delivery, demonstrating superior performance in both in vitro and in vivo settings. Its unique ability to activate the STING pathway provides an intrinsic adjuvant effect, making it a promising component for the development of novel mRNA vaccines and immunotherapies. The provided protocols offer a framework for the high-throughput screening and evaluation of ionizable lipids, facilitating the discovery of next-generation delivery vehicles for nucleic acid therapeutics.

References

Application Notes and Protocols for A2-Iso5-2DC18 in STING-Activating mRNA Cancer Vaccines

Introduction

A2-Iso5-2DC18 is a novel, heterocyclic ionizable lipid that has been identified as a highly effective component of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA). Contrary to functioning as a direct enzyme inhibitor, this compound's therapeutic potential in oncology lies in its ability to formulate LNPs that not only efficiently deliver mRNA cargo to target immune cells but also act as a potent adjuvant by activating the stimulator of interferon genes (STING) pathway. This dual functionality makes this compound a compelling agent for the development of next-generation mRNA-based cancer vaccines.

These application notes provide an overview of this compound's mechanism of action, quantitative performance data, and detailed protocols for the formulation and evaluation of this compound-containing LNPs for cancer immunotherapy research.

Mechanism of Action: STING Pathway Activation

Lipid nanoparticles formulated with this compound are efficiently taken up by antigen-presenting cells (APCs), such as dendritic cells and macrophages. Once inside the cell, the LNP structure facilitates the release of the mRNA cargo into the cytoplasm for translation into the encoded tumor-associated antigen. Concurrently, the LNP components, including this compound, are recognized by the innate immune system, leading to the activation of the STING signaling pathway. This activation triggers the production of type I interferons and other pro-inflammatory cytokines, which promote the maturation of APCs, enhance antigen presentation, and ultimately lead to a robust, tumor-specific CD8+ T cell response.[1]

Caption: STING pathway activation by this compound LNPs.

Data Presentation

The following tables summarize the performance of this compound-containing lipid nanoparticles in preclinical studies.

Table 1: In Vitro mRNA Delivery Efficiency

| Cell Line | Lipid Formulation | Reporter mRNA | Transfection Efficiency (Relative Light Units) |

| HeLa | This compound LNP | Luciferase | High |

| Bone Marrow-Derived Dendritic Cells (BMDCs) | This compound LNP | Luciferase | High |

| Bone Marrow-Derived Macrophages (BMDMs) | This compound LNP | Luciferase | High |

Data adapted from Miao et al., 2019. "High" indicates that this compound was among the most potent lipids tested in the study.[1]

Table 2: In Vivo Protein Expression

| Injection Route | LNP Formulation | Reporter mRNA | Expression Site | Relative Protein Expression |

| Subcutaneous | This compound LNP | Luciferase | Injection Site | Significant |

| Subcutaneous | This compound LNP | Luciferase | Draining Lymph Nodes | Significant |

| Subcutaneous | This compound LNP | Cre-recombinase | CD11b+ cells (Macrophages/Monocytes) | Effective Transfection |

| Subcutaneous | This compound LNP | Cre-recombinase | CD11c+ cells (Dendritic Cells) | Effective Transfection |

Data summarized from studies demonstrating protein expression post-administration of this compound LNPs.[1]

Table 3: Anti-Tumor Efficacy in Preclinical Models

| Tumor Model | Treatment | Outcome |

| Melanoma | This compound LNP-mRNA vaccine | Inhibition of tumor growth, prolonged survival |

| HPV-E7 | This compound LNP-mRNA vaccine | Inhibition of tumor growth, prolonged survival |

These results highlight the potent anti-tumor immunity induced by this compound formulated vaccines.[2]

Experimental Protocols

Protocol 1: Formulation of this compound Lipid Nanoparticles

This protocol describes the formulation of this compound LNPs using a microfluidic mixing method.

Materials:

-

This compound (ionizable lipid)

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)

-

Cholesterol

-

C14-PEG2000 (PEGylated lipid)

-

mRNA in citrate (B86180) buffer (pH 4.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing device

Procedure:

-

Prepare Lipid Stock Solution:

-

Dissolve this compound, DOPE, cholesterol, and C14-PEG2000 in ethanol at a molar ratio of 35:16:46.5:2.5. The final lipid concentration in the ethanol phase should be between 10-20 mM.

-

-

Prepare mRNA Solution:

-

Dilute the mRNA stock in 50 mM citrate buffer (pH 4.0) to the desired concentration.

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.

-

Set the flow rate ratio of the aqueous to ethanol phases to 3:1.

-

Initiate mixing. The rapid mixing will lead to the self-assembly of the LNPs.

-

-

Dialysis and Concentration:

-

Collect the LNP solution.

-

Dialyze the LNP suspension against PBS (pH 7.4) for at least 6 hours to remove ethanol and raise the pH.

-

Concentrate the LNPs to the desired final concentration using a centrifugal filter device.

-

-

Characterization:

-

Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

-

Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).

-

Store the formulated LNPs at 4°C.

-

Protocol 2: In Vitro Evaluation of mRNA Delivery

This protocol outlines the steps to assess the transfection efficiency of this compound LNPs in dendritic cells.

Materials:

-

Bone marrow-derived dendritic cells (BMDCs)

-

This compound LNPs encapsulating luciferase mRNA

-

Cell culture medium (e.g., RPMI-1640 with supplements)

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed BMDCs in a 96-well plate at a density of 5 x 10^4 cells per well.

-

Incubate for 24 hours at 37°C, 5% CO2.

-

-

Transfection:

-

Dilute the this compound LNP-luciferase mRNA solution in cell culture medium to achieve the desired final mRNA concentration.

-

Add the diluted LNP solution to the cells.

-

Incubate for 24 hours.

-

-

Luciferase Assay:

-

After incubation, remove the medium and wash the cells with PBS.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

-

Measure the luminescence using a luminometer. Higher luminescence indicates higher transfection efficiency.

-

Protocol 3: In Vivo Anti-Tumor Efficacy Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of an this compound LNP-mRNA vaccine in a mouse model.

Materials:

-

Syngeneic mouse tumor model (e.g., C57BL/6 mice and B16F10 melanoma cells)

-

This compound LNPs encapsulating mRNA encoding a tumor-associated antigen (e.g., ovalbumin)

-

Control LNPs (e.g., encapsulating irrelevant mRNA)

-

PBS

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Inject tumor cells subcutaneously into the flank of the mice.

-

Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

-

Vaccination:

-

Randomize mice into treatment and control groups.

-